Acetic acid;dodec-10-en-1-ol
Description
Contextualization as a Naturally Occurring Semiochemical
Dodec-10-en-1-yl acetate (B1210297) is a naturally occurring organic compound that functions as a semiochemical, a chemical substance that carries a message. jaydevchemicals.com These types of chemicals are pivotal in the communication systems of many organisms, particularly insects. jaydevchemicals.com As a semiochemical, dodec-10-en-1-yl acetate can act as a pheromone, which is a chemical signal that triggers a natural response in another member of the same species. jaydevchemicals.com
The majority of lepidopteran pheromones, including dodec-10-en-1-yl acetate, are classified as straight-chain lepidopteran pheromones (SCLPs). regulations.gov These are composed of unbranched chains of 9-18 carbon atoms, ending in an alcohol, aldehyde, or acetate group, and may contain up to three double bonds. regulations.gov The specific structure of these molecules, including the geometry of the double bonds and the identity of the functional group, is crucial for their biological activity.
Overview of Dodec-10-en-1-yl Acetate Isomers (e.g., (Z)-10-Dodecen-1-yl Acetate, (E)-10-Dodecen-1-yl Acetate) in Biological Systems
Dodec-10-en-1-yl acetate exists as two primary geometric isomers: (Z)-10-dodecen-1-yl acetate and (E)-10-dodecen-1-yl acetate. The (Z) and (E) notation refers to the stereochemistry of the double bond at the 10th carbon position. This structural difference, though subtle, has profound implications for the biological activity of each isomer.
The (E) isomer, (10E)-dodec-10-en-1-yl acetate, has been identified as a major sex attractant component for the Afrotropical leaf-mining moth, Phyllonorycter melanosparta. biotaxa.orgresearchgate.netmapress.com In this species, it is typically found in combination with (10E)-dodec-10-en-1-ol. biotaxa.orgresearchgate.netmapress.com This specific blend of compounds is highly effective in attracting males of the species. biotaxa.orgresearchgate.netmapress.com Research has shown that (10E)-dodec-10-en-1-yl acetate is also involved in the chemical communication of at least six other species within the Phyllonorycter genus. biotaxa.orgmapress.com
The (Z) isomer, (Z)-10-dodecen-1-yl acetate, is also a component of sex pheromones in some Lepidopteran insects. researchgate.net For instance, it has been noted as a minor component in the sex pheromone of the European grapevine moth, Lobesia botrana. nih.gov The precise ratio of different isomers and other compounds is often critical for species-specific recognition and mating behavior.
The following table provides a summary of the isomers and their roles:
| Isomer | Common Name | Role in Biological Systems | Example Species |
|---|---|---|---|
| (E)-10-Dodecen-1-yl Acetate | E10-12:OAc | Major sex attractant component | Phyllonorycter melanosparta biotaxa.orgresearchgate.netmapress.com |
| (Z)-10-Dodecen-1-yl Acetate | Z10-12:OAc | Minor sex pheromone component | Lobesia botrana nih.gov |
Historical Perspectives on its Identification and Significance
The identification of dodecenyl acetate isomers as insect sex pheromones dates back to the latter half of the 20th century. The European pine shoot moth, Rhyacionia buoliana, was found to use (E)-9-dodecenyl acetate as its primary sex pheromone component. tandfonline.com This discovery highlighted the importance of specific isomers in insect communication, as the corresponding (Z)-isomer acted as a potent inhibitor of attraction. tandfonline.com
In the 1970s and 1980s, the sex pheromone components of the European grapevine moth, Lobesia botrana, were identified, revealing a blend that included (Z)-9-dodecenyl acetate as a minor component. nih.gov Later research further elucidated the complexity of this pheromone system.
More recently, in 2009, the sex attractant for Phyllonorycter melanosparta was identified as a combination of (10E)-dodec-10-en-1-yl acetate and (10E)-dodec-10-en-1-ol. biotaxa.orgresearchgate.netmapress.com This identification was significant not only for understanding the chemical ecology of this particular species but also for its broader implications in the study of insect diversity and phylogeny in the Afrotropical region. biotaxa.orgresearchgate.netmapress.com The use of semiochemicals, in conjunction with morphological and molecular data, provides a powerful tool for taxonomic studies. biotaxa.orgresearchgate.netmapress.com
The following table lists the chemical compounds mentioned in this article:
| Compound Name |
|---|
| (E)-10-Dodecen-1-yl Acetate |
| (E)-10-dodec-10-en-1-ol |
| (E)-9-dodecenyl acetate |
| (Z)-10-Dodecen-1-yl Acetate |
| (Z)-9-dodecenyl acetate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
35148-20-0 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.375 |
IUPAC Name |
acetic acid;dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4) |
InChI Key |
MMIFTSNMPPGKAI-UHFFFAOYSA-N |
SMILES |
CC=CCCCCCCCCCO.CC(=O)O |
Synonyms |
(10Z)-10-Dodecen-1-ol 1-Acetate; (10Z)-10-Dodecen-1-ol Acetate; (Z)-10-Dodecen-1-ol Acetate; (Z)-10-Dodecenyl Acetate; Z-10-Dodecen-1-yl Acetate; cis-10-Dodecenyl Acetate |
Origin of Product |
United States |
Synthetic Methodologies for Dodec 10 En 1 Yl Acetate and Its Stereoisomers
Classical Organic Synthesis Routes
Classical organic synthesis provides the foundational methods for constructing the carbon skeleton and introducing the necessary functional groups of dodec-10-en-1-yl acetate (B1210297). These routes often involve well-established reactions that are reliable and versatile.
Grignard Reagent-Based Coupling Reactions
Grignard reagents are pivotal in forming carbon-carbon bonds, a key step in elongating the carbon chain to the required dodecane (B42187) structure.
One approach involves the coupling of a Grignard reagent, prepared from a halo-functionalized precursor, with another electrophilic component. For instance, a Grignard reagent derived from 2-(6-bromohexyloxy)-tetrahydropyrane can be converted into an organomanganese reagent. This intermediate then couples with E-1-bromo-3-hexene to form the backbone of the target molecule, which is subsequently deprotected and acetylated. lookchem.com Another strategy employs the coupling reaction between methoxyallene (B81269) and the Grignard reagent of 1-tert-butoxy-6-bromo-hexane. researchgate.net
A more advanced method utilizes sequential cross-coupling reactions catalyzed by nickel(II) or palladium(II) complexes. In this stereospecific route, (E)- or (Z)-1-bromo-2-phenylthioethene reacts sequentially with two different Grignard reagents. iupac.org The first reaction displaces the bromine atom, and the second displaces the phenylthio group, allowing for the controlled, stereoselective synthesis of non-symmetrical olefins. iupac.org This method has been successfully applied to the synthesis of various insect pheromone components. iupac.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product | Reference |
| Grignard reagent of 1-tert-butoxy-6-bromo-hexane | Methoxyallene | - | 1-tert-butoxy-non-8-yne | researchgate.net |
| Grignard reagent from 2-(6-bromohexyloxy)-tetrahydropyrane | E-1-bromo-3-hexene | Manganese(II) chloride | E-9-dodecen-1-yl acetate (after deprotection and acetylation) | lookchem.com |
| 1-alken-3-yl alkylate | Halo alkanol Grignard reagent | LiCuBr2 | (E)-alken-1-ol | lookchem.comgoogleapis.com |
| (E)-1-bromo-2-phenylthioethene | Grignard Reagent 1, then Grignard Reagent 2 | NiCl2(dppe) or PdCl2(PPh3)2 | Non-symmetrical (E)-olefin | iupac.org |
Alkyne Alkylation Strategies
Alkyne chemistry offers a powerful and versatile platform for the synthesis of unsaturated compounds like dodec-10-en-1-yl acetate. The general strategy involves the formation of an alkynylmetal reagent (typically an alkynyllithium) from a terminal alkyne, which then acts as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond. thieme-connect.de
A documented synthesis involves the coupling of 1-tert-butoxy-10-bromo decane (B31447) with monosodium acetylene, using dimsyl sodium as the metallation reagent, to create a terminal alkyne. researchgate.net This alkyne can then be further manipulated. In another example, propargyl alcohol is alkylated with 1-bromononane (B48978) to yield dodec-2-yn-1-ol (B188686), a key intermediate that can be selectively reduced to the desired alkene. nih.gov The alkylation of a lithiated mercury derivative of a terminal alkyne with 1-bromopropane (B46711) is another variation of this strategy. researchgate.net These methods are fundamental in building the carbon chain length required for the final product. thieme-connect.demdpi.com
Wittig Reaction-Based Approaches
The Wittig reaction is a cornerstone of alkene synthesis, prized for its ability to form a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone. umass.edumasterorganicchemistry.comlibretexts.org This method provides excellent control over the position of the double bond, which is a distinct advantage over elimination reactions that can produce mixtures of isomers. libretexts.org
In the context of dodec-10-en-1-yl acetate synthesis, the Wittig reaction is typically used to construct the C=C double bond. A common route involves preparing a phosphonium (B103445) salt from an omega-halo ester, such as ethyl 5-bromopentanoate, and triphenylphosphine. mdpi.com This salt is then deprotonated with a strong base to form the ylide, which subsequently reacts with an aldehyde, like n-heptanal, to yield an unsaturated ester (e.g., ethyl (Z)-dodec-5-enoate). mdpi.com This ester is then reduced and acetylated to give the final product. mdpi.com The stereochemical outcome of the Wittig reaction can often be influenced by the nature of the ylide and the reaction conditions, with unstabilized ylides generally favoring the formation of (Z)-alkenes. mdpi.com
| Ylide Precursor (Phosphonium Salt) | Carbonyl Compound | Product of Wittig Reaction | Reference |
| Derived from ethyl 5-bromopentanoate | n-Heptanal | Ethyl (Z)-dodec-5-enoate | mdpi.com |
| Derived from (9-hydroxynonyl)triphenylphosphonium bromide | Propanal | (Z)-Dodec-9-en-1-ol | nyxxb.cn |
| Propylidentriphenylphosphorane | Alkynal | (Z)-enyne | mdpi.com |
Multi-step Convergent and Linear Syntheses
The assembly of the dodec-10-en-1-yl acetate molecule can be approached through either linear or convergent synthetic plans.
Linear syntheses involve the sequential modification of a single starting material through a series of reactions until the final product is formed. A new synthesis of (E)-10-dodecenyl acetate, for example, was developed starting from 1,9-nonandiol, proceeding through several classical and modern organic method steps. researchgate.net
Stereoselective Synthesis of Dodec-10-en-1-yl Acetate Isomers
Controlling the geometry of the double bond is critical, as different stereoisomers can have vastly different biological activities. Therefore, significant research has focused on developing methods for the stereoselective synthesis of specific isomers, particularly the (Z)-isomer.
Techniques for (Z)-Stereoisomer Synthesis
The synthesis of the (Z)- or cis-isomer of dodec-10-en-1-yl acetate requires methods that selectively form the Z-double bond. A primary and highly effective technique is the partial hydrogenation of an internal alkyne.
The reduction of a dodecyne intermediate over a specific catalyst is a common and reliable method. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel catalyst (Ni(OAc)₂ reduced with NaBH₄) are frequently employed. nih.govnyxxb.cnacs.org For example, the reduction of an alkyne bond in a dodec-2-yn-1-ol intermediate using Brown's P2-Ni catalyst can generate the (Z)-alkenol with greater than 99:1 stereoselectivity. nih.gov Similarly, the reduction of a dodec-8-yne intermediate using a NiP-2 catalyst has been shown to produce (Z)-8-dodecene-1-yl acetate with 85% isomeric purity. researchgate.net
Another powerful tool for establishing Z-geometry is the cis-selective Wittig reaction, as mentioned previously. mdpi.com Additionally, a practical synthesis of (Z)-10-dodecen-1-yl acetate has been described that involves the coupling of 1-tert-butoxy-10-bromo decane with monosodium acetylene, followed by the isomerization of the resulting terminal triple bond to an internal position and subsequent stereoselective reduction. researchgate.net
| Alkyne Intermediate | Catalyst/Method | Product | Isomeric Purity/Selectivity | Reference |
| Dodec-8-yne derivative | NiP-2 catalyst | (Z)-8-dodecene-1-yl acetate | 85% | researchgate.net |
| Dodec-2-yn-1-ol | Brown's P2-Ni catalyst | (Z)-Dodec-2-en-1-ol | >99:1 (Z:E) | nih.gov |
| Dec-2-ynol | P-2 Nickel catalyst | (Z)-Dec-2-en-1-ol | Exclusively Z | acs.org |
| Dodec-9-yne derivative | Lindlar Hydrogenation | (Z)-Dodec-9-en-1-ol | - | nyxxb.cn |
Techniques for (E)-Stereoisomer Synthesis
The synthesis of the (E)-stereoisomer of dodec-10-en-1-yl acetate, a significant component of the sex pheromone for pests like the spotted tentiform leafminer (Phyllonorycter blancardella), has been achieved through several established olefination reactions. pherobase.comresearchgate.net Key among these are the Wittig and Julia olefination reactions, which are instrumental in forming the carbon-carbon double bond with the desired (E)-geometry.
The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide. libretexts.orgnumberanalytics.comlumenlearning.com To preferentially obtain the (E)-alkene, stabilized ylides are typically employed. libretexts.orgorganic-chemistry.org These ylides, often containing electron-withdrawing groups like esters or ketones, are less reactive and generally lead to the formation of the thermodynamically more stable (E)-isomer. numberanalytics.comorganic-chemistry.org For unstabilized ylides, which typically favor the (Z)-alkene, the Schlosser modification can be utilized to achieve (E)-selectivity. libretexts.orgwikipedia.org This modification involves the use of a strong base at low temperatures to interconvert the initial betaine (B1666868) intermediate to its more stable diastereomer, which then proceeds to form the (E)-alkene. wikipedia.org
The Julia olefination , and its more modern variant, the Julia-Kocienski olefination, provides another powerful route to (E)-alkenes. organic-chemistry.orgsynarchive.comwikipedia.org The classical Julia-Lythgoe olefination is a two-step process where a phenyl sulfone reacts with an aldehyde or ketone, followed by reductive elimination to yield the alkene. synarchive.com This method is known for its good to very good (E)-selectivity, particularly for less substituted alkenes. organic-chemistry.org The Julia-Kocienski olefination is a one-step modification that often exhibits high (E)-selectivity. wikipedia.orgresearchgate.net This selectivity is attributed to the kinetically controlled addition of a metalated sulfone to an aldehyde, leading to an intermediate that stereospecifically decomposes to the (E)-alkene. wikipedia.org
A new synthesis of (E)-10-dodecenyl acetate has been developed starting from 1,9-nonandiol, employing a combination of classical and modern organic methods. researchgate.net This multi-step synthesis demonstrates the practical application of these techniques to achieve the target molecule. researchgate.net
Control of Double Bond Geometry and Isomeric Purity
Achieving high isomeric purity is critical in the synthesis of pheromones, as the biological activity is often highly dependent on the stereochemistry of the double bond. The choice of synthetic method and reaction conditions plays a pivotal role in controlling the (E/Z) ratio of the final product.
In the Wittig reaction , the nature of the ylide is a primary determinant of stereoselectivity. organic-chemistry.org Stabilized ylides, due to their decreased reactivity, allow for equilibration of intermediates, leading to a preference for the thermodynamically favored (E)-product. numberanalytics.comorganic-chemistry.org In contrast, non-stabilized ylides react more rapidly and under kinetic control, typically yielding the (Z)-alkene. organic-chemistry.org Therefore, the careful selection of the phosphonium ylide is a key strategy for controlling the double bond geometry. numberanalytics.com
The Julia olefination inherently favors the formation of (E)-alkenes. The mechanism is believed to proceed through a radical intermediate that can equilibrate to the more stable trans configuration before elimination, thus leading to high (E)-selectivity. organic-chemistry.org The Julia-Kocienski modification further enhances this selectivity. researchgate.net
Cross-coupling reactions also offer a high degree of stereochemical control. For instance, the reaction of (E)-1-bromo-2-phenylthioethene with Grignard reagents in the presence of a nickel or palladium catalyst can produce (E)-olefins with an isomeric purity of higher than 99%. iupac.org This method's versatility has been demonstrated in the stereospecific synthesis of various insect pheromones. iupac.org
The table below summarizes the stereoselectivity of different olefination methods.
| Olefination Method | Predominant Isomer | Key Factors Influencing Selectivity |
| Wittig Reaction (Stabilized Ylide) | (E) | Ylide stability, reaction conditions allowing for thermodynamic control. numberanalytics.comorganic-chemistry.org |
| Wittig Reaction (Unstabilized Ylide) | (Z) | High reactivity leading to kinetic control. organic-chemistry.org |
| Schlosser Modification (Wittig) | (E) | Use of strong base at low temperature to equilibrate intermediates. wikipedia.org |
| Julia-Lythgoe Olefination | (E) | Equilibration of radical intermediates to the more stable trans configuration. organic-chemistry.org |
| Julia-Kocienski Olefination | (E) | Kinetically controlled diastereoselective addition and stereospecific decomposition. wikipedia.org |
| Cross-Coupling Reactions | (E) or (Z) | Stereochemistry of the starting vinyl halide is retained. iupac.org |
Chemoenzymatic Synthetic Approaches
Chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, offer a powerful strategy for the synthesis of pheromones with high stereoselectivity. Lipases are frequently employed for the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers.
For example, in the synthesis of related chiral compounds, Amano lipase (B570770) PS has been used to resolve racemic alcohols through acetylation. acs.org This enzymatic process selectively acetylates one enantiomer, leaving the other as an alcohol, which can then be separated chromatographically. acs.org This approach was successfully used to obtain enantiomerically enriched building blocks for the synthesis of natural products. acs.org The absolute configuration of the separated products can often be determined by comparing their optical rotations with known literature values. acs.org
Olefin Metathesis in Dodec-10-en-1-yl Acetate Synthesis
Olefin metathesis has emerged as a versatile and efficient tool in organic synthesis, including the preparation of insect pheromones. google.com This reaction involves the redistribution of alkene fragments catalyzed by transition metal complexes, typically those based on ruthenium, molybdenum, or tungsten. google.com
Cross-metathesis reactions can be employed to construct the carbon backbone of dodec-10-en-1-yl acetate from smaller, readily available olefins. google.com The stereoselectivity of the metathesis reaction can be influenced by the choice of catalyst. Z-selective catalysts can be used to produce products with high Z-isomeric purity, while E-selective catalysts can favor the formation of the (E)-isomer. google.comjustia.com In some cases, non-selective catalysts are used to generate a mixture of (E) and (Z) isomers, which can then be separated or subjected to a subsequent Z-selective ethenolysis to enrich the desired isomer. google.com
For instance, a cross-metathesis reaction between an appropriate α,β-unsaturated aldehyde and another olefin, catalyzed by a ruthenium complex, can form an intermediate that is then converted to the final diene product via a Wittig reaction. wipo.int This tandem approach highlights the power of combining different synthetic methodologies.
Esterification and Functional Group Interconversion Strategies
The final step in the synthesis of dodec-10-en-1-yl acetate is typically the esterification of the corresponding alcohol, dodec-10-en-1-ol. This transformation can be achieved using standard acylation methods.
A common procedure involves reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. For example, a practical synthesis of (E)-8-dodecen-1-yl acetate involved the acetylation of the corresponding alcohol as a key step. researchgate.net
Functional group interconversions are also crucial throughout the synthetic sequence. For instance, the reduction of a carbonyl group to an alcohol or the conversion of an alcohol to a leaving group (like a bromide) are common transformations. researchgate.net In one reported synthesis, 1,9-nonandiol was first converted to a bromo alcohol, demonstrating the selective functionalization of a diol. researchgate.net The protection of functional groups, such as using a tert-butyl ether to protect an alcohol, is also a common strategy to prevent unwanted side reactions during other synthetic steps. researchgate.netresearchgate.net Deprotection is then carried out at a later stage to reveal the original functional group. researchgate.net
Biosynthetic Pathways and Stereochemical Specificity
Proposed Biosynthetic Routes from Fatty Acid Precursors
The biosynthesis of dodec-10-en-1-yl acetate (B1210297) in insects like moths begins with saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), which are products of de novo fatty acid synthesis. pnas.orgpnas.org The production of the specific C12 backbone of dodec-10-en-1-ol from these longer-chain precursors involves a series of enzymatic reactions, primarily chain-shortening and desaturation. google.com
One proposed pathway involves the initial desaturation of a C16 or C18 fatty acyl-CoA precursor, followed by chain-shortening through limited cycles of β-oxidation to achieve the desired C12 length. researchgate.netcore.ac.uk For instance, a Δ10-desaturase could act on palmitoyl-CoA (16:CoA) to introduce a double bond at the 10th position, a reaction that has been noted in the biosynthesis of other moth pheromones. researchgate.net Subsequent chain-shortening would then yield the dodec-10-enoyl-CoA precursor.
Alternatively, the saturated fatty acid precursor may first be chain-shortened to a C12 saturated fatty acid (lauric acid) and then undergo desaturation. The specific sequence of these reactions—desaturation followed by chain-shortening or vice versa—can vary between insect species and is a key determinant of the final pheromone structure. researchgate.net
Once the C12 unsaturated fatty acyl precursor is formed, it undergoes reduction to the corresponding alcohol, dodec-10-en-1-ol. This is followed by a final acetylation step to produce the active pheromone component, dodec-10-en-1-yl acetate. pnas.org
| Step | Description | Precursor | Product | Key Enzyme Classes |
|---|---|---|---|---|
| 1 | De novo synthesis of saturated fatty acids. | Acetyl-CoA | Palmitoyl-CoA (C16) or Stearoyl-CoA (C18) | Fatty Acid Synthase (FAS) |
| 2a | Introduction of a double bond at the Δ10 position. | Palmitoyl-CoA | Δ10-Hexadecenoyl-CoA | Δ10-Desaturase |
| 2b | Shortening of the carbon chain by two-carbon units. | Δ10-Hexadecenoyl-CoA | Dodec-10-enoyl-CoA | β-oxidation enzymes |
| 3 | Reduction of the fatty acyl-CoA to an alcohol. | Dodec-10-enoyl-CoA | Dodec-10-en-1-ol | Fatty Acyl-CoA Reductase (FAR) |
| 4 | Esterification of the alcohol to form the acetate. | Dodec-10-en-1-ol | Dodec-10-en-1-yl acetate | Acetyltransferase |
Enzymatic Mechanisms Governing Carbon Chain Elongation and Desaturation
The precise structure of dodec-10-en-1-yl acetate is dictated by the specificity of the enzymes involved in its biosynthesis. Fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs) are particularly crucial in this process. oup.com
Fatty Acyl-CoA Desaturases (FADs): These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. google.com The formation of the double bond at the 10th position of the dodecenyl acetate would require a Δ10-desaturase. researchgate.net These desaturases are membrane-bound enzymes that utilize molecular oxygen and a reducing agent, such as NADH, to remove two hydrogen atoms from the fatty acyl chain. cuni.cz The diversity and specificity of desaturases are a primary source of the vast array of moth pheromone structures. pnas.org
Chain-Shortening Enzymes: The conversion of longer-chain fatty acids to the C12 precursor is accomplished by a limited number of β-oxidation cycles. researchgate.net This process is tightly controlled to prevent complete degradation of the fatty acid.
Fatty Acyl-CoA Reductases (FARs): After the correct chain length and desaturation pattern are established, FARs catalyze the reduction of the fatty acyl-CoA to the corresponding alcohol. pnas.orgoup.com FARs exhibit varying degrees of substrate specificity. Some FARs have broad specificity and can act on a range of fatty acyl-CoAs, while others are highly selective for a particular chain length and degree of unsaturation. nih.govplos.org This selectivity can play a role in determining the final ratio of components in a pheromone blend. plos.org
Acetyltransferases: The final step is the esterification of the dodec-10-en-1-ol to form dodec-10-en-1-yl acetate. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the alcohol. core.ac.uk
Stereochemical Control in Natural Production of Dodec-10-en-1-yl Acetate Isomers
The biological activity of pheromones is often highly dependent on their stereochemistry. The (E) and (Z) isomers of dodec-10-en-1-yl acetate can elicit different behavioral responses in insects. The stereochemical purity of the naturally produced pheromone is therefore critical for effective chemical communication.
The primary determinant of the double bond stereochemistry (E or Z) is the regiospecificity and stereospecificity of the fatty acyl-CoA desaturases. pnas.org These enzymes are evolved to create double bonds with a specific configuration. For example, the production of (E)-10-dodecenyl acetate would involve a desaturase that specifically produces the (E) isomer of the precursor. nih.gov
Chemical Biological Investigations: Structure Activity Relationships and Receptor Interactions
Elucidation of Biological Function as Sex Pheromones/Attractants
Dodec-10-en-1-yl acetate (B1210297) is a well-documented sex pheromone component in a variety of insect species, primarily within the order Lepidoptera. It plays a pivotal role in chemical communication, facilitating mate recognition and location over distances.
For instance, (E)-10-dodec-10-en-1-yl acetate is the major sex attractant for the leaf-mining moth Phyllonorycter melanosparta, and is also utilized in the sex communication of at least six other Phyllonorycter species. researchgate.netmapress.commapress.com In a specific blend, (10E)-dodec-10-en-1-yl acetate combined with (10E)-dodec-10-en-1-ol in a 10:1 ratio has been identified as the sex attractant for P. melanosparta. mapress.com Similarly, a mixture of (E)- and (Z)-isomers of dodec-10-en-1-yl acetate (95:5) has shown promise as a lure for the male soybean pod borer. researchgate.net
The compound is also a component in the pheromone blends of other notable pests. For example, it is one of several compounds released by the female tomato looper, Plusia chalcites, and contributes to the blend that elicits courtship behavior in males. nih.gov In the case of the fall armyworm, Spodoptera frugiperda, 11-dodecenyl acetate is one of five volatile components identified from calling females. ncsu.edu
Furthermore, the biological activity of dodecenyl acetates is not limited to Lepidoptera. In a fascinating example of convergent evolution, (Z)-7-dodecenyl acetate has been identified as a pre-ovulatory urinary pheromone in the female Asian elephant, Elephas maximus, signaling her readiness to mate. oup.compnas.org
The following table summarizes the role of dodec-10-en-1-yl acetate and related compounds as sex pheromones or attractants in various species.
| Species | Compound(s) | Ratio | Role |
| Phyllonorycter melanosparta | (10E)-dodec-10-en-1-yl acetate, (10E)-dodec-10-en-1-ol | 10:1 | Sex attractant mapress.commapress.com |
| Soybean pod borer | (E/Z)-dodec-10-en-1-yl acetate | 95:5 | Lure for males researchgate.net |
| Plusia chalcites (Tomato looper) | (Z)-7-dodecenyl acetate, (Z)-9-dodecenyl acetate, (Z)-9-tetradecenyl acetate | - | Component of sex pheromone blend nih.gov |
| Spodoptera frugiperda (Fall armyworm) | (Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate, (Z)-11-hexadecenyl acetate, dodecyl acetate, 11-dodecenyl acetate | - | Component of sex pheromone blend ncsu.edu |
| Elephas maximus (Asian elephant) | (Z)-7-dodecenyl acetate | - | Pre-ovulatory urinary pheromone oup.compnas.org |
Structure-Activity Relationship (SAR) Studies of Dodec-10-en-1-yl Acetate Analogs
The specific behavioral responses elicited by dodec-10-en-1-yl acetate are highly dependent on its precise molecular structure. Structure-Activity Relationship (SAR) studies, which involve systematically modifying the molecule and observing the resulting changes in biological activity, have provided invaluable insights into the structural requirements for receptor binding and activation.
The location of the double bond within the dodecenyl acetate molecule is a critical determinant of its biological activity. Even a slight shift in the double bond position can dramatically alter or eliminate the compound's effectiveness as a pheromone.
For example, in the turnip moth, Agrotis segetum, electrophysiological studies have shown that receptor cells are highly tuned to specific isomers. While (Z)-7-dodecenyl acetate is a primary component of its pheromone, receptor cells also show high sensitivity to (Z)-5-decenyl acetate, (Z)-8-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. nih.gov This indicates that the olfactory system can discriminate between closely related structures.
In studies on the codling moth, Cydia pomonella, it was found that while the primary pheromone is (E,E)-8,10-dodecadien-1-ol (codlemone), related compounds with different double bond positions are also perceived. frontiersin.org For instance, CpomOR6a, a candidate pheromone receptor, responds to (E)-10-dodecadien-1-yl acetate. nih.gov
The following table illustrates the differential responses to dodecenyl acetates with varying double bond positions in selected insect species.
| Species | Most Active Isomer | Less Active/Inactive Isomers |
| Agrotis segetum | (Z)-7-dodecenyl acetate | Other positional isomers elicit weaker responses. |
| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol (primary) | (E)-10-dodecadien-1-yl acetate (partial ligand for CpomOR6a) |
| Cryptophlebia leucotreta | cis-8-dodecenyl acetate and trans-8-dodecenyl acetate | trans-7-dodecenyl acetate elicits a much weaker response. wur.nl |
The geometric configuration of the double bond, whether it is in the cis (Z) or trans (E) form, is another crucial factor for biological activity. In many insect species, one isomer is highly attractive while the other can be inactive or even inhibitory.
The European corn borer, Ostrinia nubilalis, provides a classic example of the importance of stereoisomerism. This species exists as two distinct pheromone races, the Z-strain and the E-strain. The Z-strain females produce a 97:3 blend of Z11- and E11-tetradecenyl acetate, while the E-strain females produce the opposite 1:99 ratio. plos.org Males of each race show a strong preference for their respective blend, demonstrating the critical role of the Z/E ratio in reproductive isolation. plos.orgnih.govresearchgate.net
In the Oriental fruit moth, Cydia molesta, (Z)-8-dodecenyl acetate is the major pheromone component. nih.gov Studies with its geometric isomer, (E)-8-dodecenyl acetate, have shown that the Z configuration is essential for optimal receptor activation and behavioral response.
The following table highlights the differential activity of Z and E isomers in several insect species.
| Species | Active Isomer(s) | Inhibitory/Less Active Isomer(s) |
| Ostrinia nubilalis (Z-strain) | Z11-tetradecenyl acetate (major) | E11-tetradecenyl acetate (minor) |
| Ostrinia nubilalis (E-strain) | E11-tetradecenyl acetate (major) | Z11-tetradecenyl acetate (minor) |
| Cydia molesta | (Z)-8-dodecenyl acetate | (E)-8-dodecenyl acetate |
| Phyllonorycter melanosparta | (10E)-dodec-10-en-1-yl acetate | (10Z)-dodec-10-en-1-yl acetate (minor component) researchgate.net |
The acetate functional group is a key feature of many lepidopteran pheromones and is essential for their biological activity. Studies involving the modification or replacement of the acetate group have demonstrated its importance in receptor binding.
In the turnip moth, Agrotis segetum, research on analogs of (Z)-7-dodecenyl acetate with altered functional groups revealed that all parts of the acetate group are crucial for full biological activity. nih.gov These findings suggest that both the shape and the electron distribution of the functional group are critical for a successful interaction with the receptor. nih.gov
Similarly, for the Oriental fruit moth, Cydia molesta, replacing the acetate group in (Z)-8-dodecenyl acetate with other functional groups like chloroformates or lactones resulted in compounds with significantly reduced or inhibitory activity. nih.gov This underscores the strict structural requirements of the pheromone receptor. Acetate derivatives are also noted for their higher stability and slower release rates compared to their alcohol counterparts, making them suitable for use in mating disruption technologies.
The olfactory systems of many moth species are tuned to respond to specific carbon chain lengths. Comparing the activity of dodecenyl acetates (C12) with tetradecenyl acetates (C14) provides further insight into the specificity of pheromone reception.
In the genus Ostrinia, which includes the European and Asian corn borers, most species utilize varying ratios of Z11- and E11-tetradecenyl acetate (C14) as their primary pheromone components. plos.org However, other related compounds can also elicit responses. For example, some pheromone receptors in Ostrinia nubilalis can respond to both C12 and C14 acetates, although with varying degrees of sensitivity. plos.org
In the fall armyworm, Spodoptera frugiperda, the pheromone blend includes both (Z)-7-dodecenyl acetate (C12) and (Z)-9-tetradecenyl acetate (C14), highlighting that some species utilize a combination of different chain lengths in their chemical communication. ncsu.edupmhe.in
The following table provides a comparative overview of the activity of dodecenyl and tetradecenyl acetates in selected species.
| Species | Active Dodecenyl Acetates | Active Tetradecenyl Acetates | Notes |
| Ostrinia spp. | Can elicit responses in some receptors. | Z11- and E11-tetradecenyl acetate are primary components. plos.org | Demonstrates receptor tuning to specific chain lengths. |
| Spodoptera frugiperda | (Z)-7-dodecenyl acetate | (Z)-9-tetradecenyl acetate | Utilizes a blend of C12 and C14 acetates. ncsu.edupmhe.in |
| Plusia chalcites | (Z)-7-dodecenyl acetate, (Z)-9-dodecenyl acetate | (Z)-9-tetradecenyl acetate | Employs a mixture of both chain lengths. nih.gov |
Role of Acetate Functional Group in Bioactivity
Mechanisms of Pheromone Reception at the Molecular Level
The detection of pheromones like dodec-10-en-1-yl acetate begins at the molecular level, within specialized olfactory sensory neurons (OSNs) housed in the antennae of male moths. These neurons express specific odorant receptors (ORs) that bind to pheromone molecules.
The binding of a pheromone molecule to an OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the brain, where it is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.
In the European corn borer, Ostrinia nubilalis, researchers have identified several ORs involved in pheromone detection. For example, OnOr6 is highly selective for Z11-tetradecenyl acetate, while other receptors like OnOr1, 3, and 5 are more broadly tuned, responding to a range of pheromone components. plos.org This combination of specifically and broadly tuned receptors allows the moth to detect and discriminate between complex pheromone blends. Genetic studies have also revealed that the genes responsible for pheromone reception in O. nubilalis are located on the Z chromosome, a sex chromosome in moths. plos.org
In the codling moth, Cydia pomonella, several candidate pheromone receptors have been identified, including CpomOR1, CpomOR3, and CpomOR6a. nih.govslu.se Functional studies have shown that some of these receptors respond not only to the primary pheromone components but also to related compounds and even plant volatiles, suggesting a complex interplay between the detection of sexual and ecological cues. frontiersin.orgslu.se
The study of these molecular mechanisms is a rapidly advancing field, with techniques like heterologous expression systems and electrophysiological recordings allowing researchers to characterize the function of individual receptors in detail. This knowledge is not only fundamental to our understanding of insect communication but also provides valuable targets for the development of novel pest management strategies.
Olfactory Receptor Binding and Activation
The detection of volatile chemical cues like Acetic acid;dodec-10-en-1-ol is mediated by olfactory receptors (ORs), which are specialized proteins located on the dendritic membranes of olfactory sensory neurons in an insect's antennae. frontiersin.orgembopress.org These receptors are typically G-protein coupled receptors (GPCRs) that form a ligand-gated ion channel complex with a highly conserved co-receptor known as Orco. mdpi.com
The process of olfactory detection begins when the acetate molecule, having entered the pores of an antennal sensillum, binds to a specific OR. While direct binding studies for this compound to a specific, cloned receptor are not extensively detailed in the reviewed literature, the established mechanism for insect ORs provides a framework for its action. frontiersin.orgbiorxiv.org The binding of the odorant molecule is a highly specific event, governed by the three-dimensional shape and chemical properties of both the ligand (the acetate) and the binding pocket of the receptor protein. biorxiv.org This interaction is thought to induce a conformational change in the OR/Orco complex, leading to the opening of the associated ion channel. biorxiv.org The subsequent influx of ions depolarizes the neuron, generating an electrical signal that is transmitted to the antennal lobe of the insect's brain for processing. embopress.org The combinatorial pattern of which ORs are activated allows the insect to identify the specific chemical cue. embopress.org
Electroantennogram (EAG) Response Profiling
Electroantennography is a technique used to measure the summed electrical potential from the entire antenna in response to an olfactory stimulus, providing a profile of its sensitivity to different compounds. Research has demonstrated that the antennae of male moths in the Phyllonorycter genus are sensitive to this compound.
In a notable study on the spotted tentiform leafminer, Phyllonorycter blancardella, male antennae exhibited distinct electroantennogram (EAG) responses upon stimulation with (10E)-dodec-10-en-1-yl acetate (referred to as E10-12:Ac). nih.govresearchgate.net This response indicates the presence of olfactory receptors on the antenna that are tuned to detect this specific molecule. The study also compared the EAG response of E10-12:Ac to that of a structurally similar compound, (4E,10E)-dodecadien-1-yl acetate, and found the responses to be of similar magnitude. nih.govresearchgate.net Such EAG data is crucial for identifying biologically active compounds and for understanding the structure-activity relationships at the peripheral level of the olfactory system. EAG dose-response curves can further quantify the sensitivity and threshold of detection for a given compound. znaturforsch.com
Role in Interspecific and Intraspecific Chemical Communication
This compound plays a significant role as a sex pheromone, facilitating chemical communication both within and between species, particularly within the Phyllonorycter genus of leaf-mining moths.
For the Afrotropical leaf-mining moth, Phyllonorycter melanosparta, (10E)-dodec-10-en-1-yl acetate is the major component of its sex attractant. mapress.comresearchgate.net It is used in conjunction with a minor component, (10E)-dodec-10-en-1-ol, in a specific 10:1 ratio to attract males, a clear example of intraspecific communication. mapress.comresearchgate.net
The compound's role extends to interspecific communication, as it is a component of the sex pheromone systems of multiple Phyllonorycter species. mapress.comresearchgate.net Field trapping experiments have confirmed that (10E)-dodec-10-en-1-yl acetate is a key attractant for Phyllonorycter blancardella as well. nih.gov The shared use of this chemical signal across different species highlights a conserved communication channel. This overlap can lead to "eavesdropping" by other species or require subtle differences in pheromone blend ratios or the presence of additional compounds to ensure species-specific mate recognition. researchgate.net The table below summarizes the use of (10E)-dodec-10-en-1-yl acetate and its corresponding alcohol by various species within the Phyllonorycter genus, as identified in field attractant studies. researchgate.net
Interactive Data Table: Use of Dodec-10-en-1-ol Derivatives in Phyllonorycter Species
| Species Name | Compound Name | Status |
| P. melanosparta | (10E)-dodec-10-en-1-yl acetate | Major attractant component |
| P. melanosparta | (10E)-dodec-10-en-1-ol | Minor attractant component |
| P. blancardella | (10E)-dodec-10-en-1-yl acetate | Pheromone component |
| P. corylifoliella | (10E)-dodec-10-en-1-yl acetate | Attractant |
| P. crataegella | (10E)-dodec-10-en-1-yl acetate | Attractant |
| P. klemannella | (10E)-dodec-10-en-1-yl acetate | Attractant |
| P. mespilella | (10E)-dodec-10-en-1-yl acetate | Attractant |
| P. pomonella | (10E)-dodec-10-en-1-yl acetate | Attractant |
| P. salictella | (10E)-dodec-10-en-1-yl acetate | Attractant |
| P. cydoniella | (10E)-dodec-10-en-1-ol | Attractant |
| P. junoniella | (10E)-dodec-10-en-1-ol | Attractant |
Analytical Chemistry Approaches for Dodec 10 En 1 Yl Acetate Characterization
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental tool for the separation and purification of dodec-10-en-1-yl acetate (B1210297) from reaction mixtures or natural extracts. The choice of technique depends on the specific requirements of the analysis, such as the sample volume and the desired purity.
Gas chromatography is a powerful technique for the analysis of volatile compounds like dodec-10-en-1-yl acetate. It is widely used to determine the purity of synthetic samples and to quantify the relative amounts of different isomers. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. The use of different types of GC columns, such as polar and non-polar columns, can aid in the separation of isomers. For instance, the Kovats retention index, a standardized measure of retention time, has been reported for (E)-dodec-10-en-1-yl acetate on both standard non-polar and polar columns. nih.gov
Table 1: Kovats Retention Indices for (E)-Dodec-10-en-1-yl Acetate
| Column Type | Kovats Retention Index |
|---|---|
| Standard non-polar | 1610 |
| Semi-standard non-polar | 1615 |
| Standard polar | 1942, 1948, 1951 |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
Column chromatography is a preparative technique used to separate and purify larger quantities of dodec-10-en-1-yl acetate isomers. nih.gov This method involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, that moves the sample through the column. rsc.orgrsc.org By carefully selecting the solvent system, it is possible to achieve separation of the (E) and (Z) isomers due to their different polarities and interactions with the stationary phase. nih.govresearchgate.net For example, a mixture of petroleum ether and ethyl acetate is often used as the eluent. nih.govdoi.org The effectiveness of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net
Gas Chromatography (GC)
Spectroscopic Identification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize dodec-10-en-1-yl acetate.
¹H NMR: This technique provides information about the different types of protons in the molecule and their chemical environment. Key signals for dodec-10-en-1-yl acetate include those for the methyl protons of the acetate group, the methylene (B1212753) protons adjacent to the oxygen atom, the olefinic protons of the double bond, and the various methylene groups in the long alkyl chain. researchgate.net The coupling constants between the olefinic protons are particularly important for determining the geometry of the double bond (E or Z).
¹³C NMR: This technique provides information about the different carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the acetate group, the carbon atoms of the double bond, and the carbon atom attached to the oxygen are characteristic. researchgate.net The positions of the allylic carbon signals can also help to confirm the stereochemistry of the double bond. researchgate.net
Table 2: Representative NMR Data for (E)-Dodec-10-en-1-yl Acetate
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹³C | 171.2, 131.6, 124.5, 64.6, 32.6, 29.6, 29.4, 29.2, 29.1, 28.6, 26.8, 21.0, 17.9 |
| ¹H | 5.39-5.43 (m, 2H), 4.05 (t, 2H), 2.05 (s, 3H), 1.97 (m, 2H), 1.73 (m, 3H), 1.57-1.65 (m, 4H), 1.28 (m, 10H) |
Data obtained in CDCl₃. researchgate.net
Mass spectrometry is used to determine the molecular weight of dodec-10-en-1-yl acetate and to obtain information about its structure from its fragmentation pattern. researchgate.net In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. Common fragments for long-chain acetates include the loss of an acetic acid molecule (M-60) and the acylium ion (CH₃CO⁺) at m/z 43. researchgate.netresearchgate.net The molecular ion peak (M⁺) may also be observed. nih.gov
Table 3: Characteristic Mass Spectral Fragments of Dodecenyl Acetates
| m/z | Interpretation |
|---|---|
| 226 | Molecular Ion (M⁺) |
| 166 | [M - CH₃COOH]⁺ |
| 61 | [CH₃COOH₂]⁺ (double transposition ion) |
| 43 | [CH₃CO]⁺ |
Data based on typical fragmentation of dodecenyl acetates. researchgate.netresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For dodec-10-en-1-yl acetate, the IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1740 cm⁻¹), the C-O stretch of the ester (around 1240 cm⁻¹), and the C=C stretch of the alkene (around 1670 cm⁻¹). researchgate.net The presence and position of bands related to the C-H bonds of the double bond can also provide information about its substitution pattern and stereochemistry. doi.org
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| (E)-dodec-10-en-1-yl acetate |
| (Z)-dodec-10-en-1-yl acetate |
| Dodec-10-en-1-yl acetate |
| Petroleum ether |
| Ethyl acetate |
| Acetic acid |
Ecological and Applied Research: Role As Semiochemicals
Dodec-10-en-1-yl Acetate (B1210297) in Insect Communication Systems
Dodec-10-en-1-yl acetate, specifically the (10E)-isomer, is a well-documented sex pheromone component in numerous insect species, primarily within the order Lepidoptera. mapress.comresearchgate.net Pheromones are a class of semiochemicals used for communication between individuals of the same species. amazonaws.com In this context, females of certain moth species release dodec-10-en-1-yl acetate to attract males for mating. rsc.org The high specificity of these chemical signals is crucial for reproductive isolation among closely related species.
Identification in Specific Insect Species (e.g., Lepidoptera)
The identification of dodec-10-en-1-yl acetate as a key semiochemical has been established in several families of Lepidoptera. Research has pinpointed its presence and function in various pest species, making it a valuable tool for monitoring and control efforts.
For instance, (10E)-dodec-10-en-1-yl acetate is the major sex attractant component for the Afrotropical leaf-mining moth Phyllonorycter melanosparta. mapress.commapress.com It is also a primary pheromone component for the spotted tentiform leafminer, Phyllonorycter blancardella, a significant pest of apple and pear trees. researchgate.netnih.gov In this species, it is often found alongside minor components like (E)-10-dodecen-1-ol. researchgate.net
The spruce seed moth, Cydia strobilella, a pest in spruce seed orchards, also utilizes a pheromone blend, although reports on its exact composition have varied. researchgate.netresearchgate.net While some studies pointed to (E)-8-dodecenyl acetate, others identified a blend of (8E,10E)-dodecadienyl acetate and (8E,10Z)-dodecadienyl acetate in Swedish populations. researchgate.netresearchgate.net Similarly, the codling moth, Cydia pomonella, a major pest of apple and pear orchards, uses (E,E)-8,10-dodecadien-1-ol as its main pheromone component, but also responds to related acetates. researchgate.netnih.govbioshieldag.comnih.gov
The following table summarizes the identification of dodec-10-en-1-yl acetate and related compounds in various Lepidoptera species.
| Species | Family | Common Name | Pheromone Component(s) | Role |
| Phyllonorycter melanosparta | Gracillariidae | Afrotropical leaf-mining moth | (10E)-dodec-10-en-1-yl acetate, (10E)-dodec-10-en-1-ol mapress.commapress.com | Major sex attractant |
| Phyllonorycter blancardella | Gracillariidae | Spotted tentiform leafminer | (10E)-dodec-10-en-1-yl acetate, (E)-10-dodecen-1-ol researchgate.netnih.gov | Major sex pheromone component |
| Cydia strobilella | Tortricidae | Spruce seed moth | (E)-8-dodecenyl acetate or a blend of (8E,10E)- and (8E,10Z)-dodecadienyl acetate researchgate.netresearchgate.net | Sex pheromone/attractant |
| Cydia pomonella | Tortricidae | Codling moth | (E,E)-8,10-dodecadien-1-ol, with responses to related acetates researchgate.netnih.govbioshieldag.comnih.gov | Main sex pheromone component |
| Proeulia triquetra | Tortricidae | Leafroller | (9E)-Dodecen-1-yl Acetate lookchem.com | Female sex pheromone marker |
Synergistic and Antagonistic Effects in Pheromone Blends
The effectiveness of a pheromone is often not due to a single compound but rather a precise blend of multiple components. The presence of minor compounds can have synergistic effects, enhancing the blend's attractiveness, or antagonistic effects, reducing or inhibiting the response.
In the case of Phyllonorycter melanosparta, a combination of (10E)-dodec-10-en-1-yl acetate and (10E)-dodec-10-en-1-ol in a 10:1 ratio was found to be the most effective sex attractant. mapress.commapress.com This demonstrates a synergistic relationship where the minor component enhances the activity of the major one.
Conversely, in studies of the spotted tentiform leafminer, Phyllonorycter blancardella, from Ontario, Canada, (4E,10E)-dodecadien-1-yl acetate did not enhance the attractiveness of (10E)-dodec-10-en-1-yl acetate, despite eliciting similar electroantennogram responses. nih.gov This suggests a lack of synergism in this population. Interestingly, in other geographic locations, the opposite was observed, highlighting the potential for regional variations in pheromone blends and responses. nih.gov
For the codling moth, Cydia pomonella, certain isomers of dodecadienyl acetate can act as behavioral antagonists to the main pheromone component, (E,E)-8,10-dodecadienol. researchgate.net This antagonistic effect is crucial for maintaining species-specific communication and is being explored for mating disruption techniques.
The table below illustrates the interactive effects of different compounds in pheromone blends for selected species.
| Species | Major Component | Interacting Compound(s) | Effect |
| Phyllonorycter melanosparta | (10E)-dodec-10-en-1-yl acetate | (10E)-dodec-10-en-1-ol mapress.commapress.com | Synergistic |
| Phyllonorycter blancardella (Ontario) | (10E)-dodec-10-en-1-yl acetate | (4E,10E)-dodecadien-1-yl acetate nih.gov | No significant synergism |
| Cydia pomonella | (E,E)-8,10-dodecadienol | Isomers of dodecadienyl acetate researchgate.net | Antagonistic |
| Dendrolimus pini | (Z5,E7)-dodecadienal, (Z5,E7)-dodecadien-1-ol | (Z5)-decen-1-yl acetate nih.gov | Antagonistic (repelling) |
Methodological Advancements in Semiochemical Research
The study and application of semiochemicals like dodec-10-en-1-yl acetate have been significantly advanced by the development of sophisticated research methodologies. These techniques are essential for identifying new pheromones, understanding their behavioral effects, and developing effective pest management strategies. amazonaws.comnumberanalytics.compeerj.comresearchgate.net
Field Trapping and Monitoring Methodologies
Field trapping is a cornerstone of applied semiochemical research, used for monitoring insect populations, detecting invasive species, and in some cases, for mass trapping to reduce pest numbers. amazonaws.comresearchgate.netresearchgate.net Traps are typically baited with a synthetic lure containing the target insect's pheromone.
The design of the trap and the dispenser for the semiochemical are critical for its effectiveness. For instance, in studies on Phyllonorycter species, delta traps with sticky inserts are commonly used. mapress.com The lure itself, often a rubber septum or a polyethylene (B3416737) vial, is impregnated with a specific dose of the synthetic pheromone dissolved in a solvent like hexane. mapress.comnih.gov The release rate of the pheromone from the dispenser is a key factor that can be influenced by the material of the dispenser and environmental conditions.
Research on the spruce seed moth, Cydia strobilella, has shown that the placement of traps within the tree canopy can significantly affect capture rates, with traps in the upper crown being more effective. researchgate.net The dosage of the pheromone lure is also a critical parameter that needs to be optimized for each target species. researchgate.netresearchgate.net
Behavioral Bioassays for Attractancy and Disruption
Before large-scale field deployment, the behavioral effects of potential semiochemicals are evaluated in controlled laboratory settings using behavioral bioassays. These assays are designed to measure the attractiveness of a compound or blend, or its ability to disrupt mating behavior.
A common tool for assessing attractancy is the Y-tube olfactometer. researchgate.net In this apparatus, an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one carrying the test odor and the other a control (clean air). The insect's choice indicates whether it is attracted to, repelled by, or indifferent to the test substance.
Another powerful technique is gas chromatography coupled with electroantennographic detection (GC-EAD). researchgate.netpeerj.com This method allows researchers to identify which specific compounds in a complex mixture, such as a natural pheromone gland extract, elicit a response from an insect's antenna. This is instrumental in pinpointing the active components of a pheromone blend. Single sensillum recording (SSR) can provide even more detailed information by measuring the response of individual olfactory receptor neurons on the antenna to specific compounds. researchgate.net These electrophysiological techniques are crucial for understanding the neural basis of insect olfaction and for identifying both attractants and antagonists. researchgate.netpeerj.com
Environmental Dynamics and Biotransformation
Environmental Persistence and Degradation Pathways in Natural Systems
The persistence of dodec-10-en-1-yl acetate (B1210297) in the environment is influenced by various abiotic and biotic factors. As a semiochemical, it is typically dispersed in small quantities, and its stability is a key factor in its efficacy for insect behavior modification. googleapis.com The primary degradation pathways for SCLPs like dodec-10-en-1-yl acetate are hydrolysis and oxidation.
When released into the environment, the ester linkage is susceptible to hydrolysis, breaking the compound down into its constituent parts: dodec-10-en-1-ol and acetic acid. researchgate.netrsc.org This reaction can be influenced by environmental moisture and pH. Following hydrolysis, the resulting alcohol, dodec-10-en-1-ol, can undergo further oxidation to form the corresponding aldehyde, (E)-10-dodecenal, and subsequently the carboxylic acid. researchgate.net These degradation products are generally considered to have low environmental risk due to their structural similarity to naturally occurring fatty acids and alcohols.
Sunlight can also play a role in the degradation of pheromones. Photo-degradation has been investigated as a potential degradation pathway for various volatile organic compounds used by insects, suggesting that exposure to UV radiation in sunlight can break down the molecule. nih.gov While specific data on the photodegradation of dodec-10-en-1-yl acetate is limited, the double bond in the carbon chain represents a potential site for photo-oxidation reactions.
Table 7.1: Postulated Environmental Degradation Products
| Original Compound | Degradation Pathway | Primary Products | Secondary Products |
|---|---|---|---|
| Dodec-10-en-1-yl acetate | Hydrolysis | Dodec-10-en-1-ol, Acetic acid researchgate.net | - |
Biotransformation and Metabolism in Biological Systems
In biological systems, particularly within insects, dodec-10-en-1-yl acetate undergoes specific metabolic transformations. The biosynthesis of such pheromones in lepidopteran species originates from common fatty acids like palmitic and stearic acid. researchgate.net The specific structure, including the position and stereochemistry of the double bond, is created through the action of a suite of enzymes, most notably fatty acid desaturases (FADs). researchgate.net These enzymes are responsible for introducing double bonds at specific positions in the fatty acyl chain, a critical step in generating the diversity of insect semiochemicals. researchgate.net
Once the pheromone has been detected by a male moth, it must be rapidly degraded to allow the insect to reset its sensory system and continue to track the pheromone plume. This degradation typically occurs in the insect's antennae. The primary metabolic pathway is the hydrolysis of the acetate ester by specific esterase enzymes, releasing the alcohol (dodec-10-en-1-ol). This alcohol can then be further oxidized.
The metabolism of related SCLPs has been studied in various insects. For instance, in the cotton leafworm, Spodoptera littoralis, exposure to sesquiterpene compounds, which share functional similarities with pheromones, was shown to disrupt normal metabolic functions and affect protein content. ekb.eg While not the target compound, this indicates that insects possess robust metabolic pathways for processing such aliphatic molecules. The breakdown products are typically common fatty alcohols and acids that can be integrated into normal metabolic cycles.
Microorganisms in the environment, such as those in soil and water, also contribute to the biotransformation of these compounds. Fungi and bacteria can utilize fatty acids and alcohols as carbon sources, leading to their mineralization. For example, some species of Aspergillus are known to emit and metabolize a wide range of volatile organic compounds, including alkenes and alcohols. mdpi.com
Ecological Impact and Non-Target Organism Considerations
A significant consideration in the use of any pest management tool is its impact on non-target organisms and the wider ecosystem. Straight-Chain Lepidopteran Pheromones are known for their high species specificity, which is a major advantage in integrated pest management (IPM) as it helps preserve beneficial insect populations. googleapis.com
Regulatory assessments by agencies like the U.S. Environmental Protection Agency (EPA) have characterized SCLPs as presenting a low risk to non-target organisms, including humans, mammals, birds, and aquatic life. epa.gov The rationale for this low-risk profile is based on several factors:
High Specificity: The pheromone is designed to attract a specific pest species, and other organisms, including beneficial insects like honeybees, are generally not attracted to or affected by it. epa.gov
Low Toxicity: The compounds themselves exhibit very low acute toxicity. For related SCLPs, data indicates they are not classified as environmentally hazardous. purdue.edu
Low Exposure: They are applied at very low rates over a large area, and their volatility and degradation mean that the environmental concentrations are minimal. epa.govanses.fr
Despite the generally low risk, standardized ecotoxicity tests are part of the regulatory evaluation process. These often follow OECD guidelines for key non-target species. For example, assessments for related pheromones consider potential effects on fish, daphnia, algae, and terrestrial organisms like honeybees and earthworms. researchgate.netanses.fr For (E,E)-8,10-dodecadien-1-ol, a similar SCLP, the EPA concluded that when used as directed, it presents a low risk to non-target organisms. epa.gov Similarly, European assessments have found no unacceptable risk for the environment and non-target organisms from the intended uses of products containing SCLPs. anses.fr
Table 7.2: Summary of Ecological Impact Considerations
| Factor | Assessment for SCLPs (including Dodec-10-en-1-yl acetate) | Source |
|---|---|---|
| Target Specificity | High; primarily affects the target lepidopteran pest. | epa.govgoogleapis.com |
| Mammalian Toxicity | No critical areas of concern identified. | researchgate.net |
| Avian Toxicity | Low risk expected due to low exposure and toxicity. | epa.gov |
| Aquatic Toxicity | Low risk expected; compounds are not classified as environmentally hazardous. | epa.govpurdue.edu |
| Non-Target Insects (e.g., Honeybees) | Low risk; pheromones are species-specific. | epa.gov |
| Endocrine Disruption | SCLPs are not considered endocrine disruptors. | researchgate.net |
Future Research Directions and Emerging Methodologies
Advanced Synthetic Strategies for Pheromone Analogues
The chemical synthesis of pheromones like acetic acid;dodec-10-en-1-ol is fundamental to their use in agriculture. Future research is increasingly focused on developing more efficient, stereoselective, and sustainable synthetic routes.
One promising area is the application of olefin metathesis , a powerful reaction for the formation of carbon-carbon double bonds. Ruthenium-based Z-selective catalysts have shown significant promise in the synthesis of cis-olefin-containing pheromones. acs.org This approach could be instrumental in producing the (Z)-isomer of dodec-10-en-1-ol, a common configuration in lepidopteran pheromones, with high selectivity and yield, potentially reducing production costs and waste. acs.org Researchers envision that this strategy could be generalized for a wide array of analogous pheromones, making it viable on an industrial scale. acs.org
Another burgeoning field is the use of biocatalysis and metabolic engineering . frontiersin.org Engineered yeasts, such as Saccharomyces cerevisiae, are being developed to produce fatty acid-derived pheromones. researchgate.net By introducing genes for specific fatty acid desaturases and reductases from insects into yeast, it is possible to create microbial cell factories that can synthesize pheromone precursors or even the final active compounds. frontiersin.org This approach offers a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based starting materials. For instance, the co-expression of cDNAs for a 12-carbon fatty acid desaturase, a fatty acid reductase, and an acetyltransferase in Saccharomyces cerevisiae has successfully produced (Z,E)-9,12-tetradecadienyl acetate (B1210297). mdpi.com
Furthermore, plant-based production systems are being explored. Transient expression of pheromone biosynthetic pathways in plants like Nicotiana benthamiana has demonstrated the potential for producing lepidopteran sex pheromones. nih.gov This method allows for the controlled and balanced expression of pathway genes, which can optimize the yield and ratio of pheromone components. nih.gov
High-Throughput Screening for Receptor Interaction Studies
Understanding how this compound interacts with insect olfactory receptors (ORs) is crucial for designing more effective attractants or disruptants. High-throughput screening (HTS) technologies are accelerating the pace of this research.
Cell-based assays are a cornerstone of modern HTS. Human embryonic kidney (HEK293) cells can be genetically engineered to express insect ORs, including the obligatory co-receptor Orco. nih.govnih.gov These cells can then be used in 96-well plate formats with fluorescent dyes that report changes in intracellular calcium levels upon receptor activation. nih.gov This system allows for the rapid screening of large libraries of compounds to identify novel ligands or modulators of specific pheromone receptors. nih.govnih.gov Such assays have been successfully used to identify modulators of Anopheles gambiae ORs and can be adapted for receptors that detect this compound. nih.gov
The development of automated and remote monitoring systems in the field also represents a form of high-throughput evaluation. "Smart traps" equipped with cameras and connected to the internet can provide real-time data on the attractiveness of different pheromone blends, including those containing this compound. nih.gov This technology allows for the rapid assessment of numerous formulations under real-world conditions.
| Screening Method |
Computational Chemistry and Modeling of Semiochemical Activity
Computational approaches are becoming indispensable for predicting the activity of semiochemicals and guiding the design of new analogues.
Molecular docking simulations can predict how a ligand like this compound might bind to its olfactory receptor. researchgate.netnih.gov By modeling the three-dimensional structure of the receptor's binding pocket, researchers can estimate the binding affinity and orientation of various compounds. researchgate.netmdpi.com This in silico approach can screen vast virtual libraries of molecules, prioritizing a smaller number of promising candidates for chemical synthesis and biological testing. nih.govijbs.com For example, molecular docking has been used to study the interaction of insect repellent compounds with odorant-binding proteins. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural properties of molecules with their biological activity. royalsocietypublishing.org By analyzing a series of analogues of a known pheromone, a QSAR model can be built to predict the activity of new, untested compounds. royalsocietypublishing.org This can help in understanding which structural features of this compound are most critical for its activity, such as the position of the double bond, the length of the carbon chain, and the nature of the acetate group. royalsocietypublishing.org
Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction, showing how the complex behaves over time. nih.gov This can reveal important details about the binding mechanism and the conformational changes that occur in the receptor upon ligand binding. nih.gov
Integration of Omics Technologies in Pheromone Research
The "omics" revolution—genomics, transcriptomics, proteomics, and metabolomics—is providing a holistic view of pheromone biology, from gene to function.
Transcriptomics , the study of all RNA molecules in a cell or tissue, has been particularly powerful in identifying the genes involved in pheromone biosynthesis and perception. nih.govnih.govpeerj.com By comparing the gene expression profiles of female pheromone glands with other tissues, researchers can identify candidate genes encoding enzymes like desaturases, fatty acyl reductases (FARs), and acetyltransferases that are responsible for producing specific pheromone components. nih.govnih.gov For instance, transcriptome analysis of the pheromone glands of Grapholita molesta helped to predict the biosynthetic pathway of its pheromones and identified specific desaturases and FARs. nih.gov
Genomics provides the complete genetic blueprint of an organism, enabling the identification of entire families of olfactory receptors and other relevant genes. nih.gov This information is foundational for many of the other research directions, including the selection of receptors for HTS and computational modeling.
Proteomics , the large-scale study of proteins, can identify the proteins present in olfactory sensilla, including odorant-binding proteins (OBPs), chemosensory proteins (CSPs), and the olfactory receptors themselves. This can help to elucidate the entire pathway of pheromone detection, from the initial binding of the pheromone by an OBP to the activation of the OR.
The CRISPR/Cas9 gene-editing system is a powerful tool for validating the function of genes identified through omics approaches. nih.govmdpi.comfrontiersin.orgnih.gov By knocking out a specific olfactory receptor gene, researchers can definitively determine its role in detecting a particular pheromone component like this compound. nih.gov For example, knocking out the Orco gene in various insect species has been shown to eliminate their response to sex pheromones. mdpi.comnih.gov
| Omics Field |
By embracing these future research directions and emerging methodologies, the scientific community can unlock the full potential of this compound and other semiochemicals, paving the way for more sophisticated and sustainable pest management solutions.
Q & A
Q. What experimental methods are recommended for determining the purity and concentration of acetic acid in a mixture with dodec-10-en-1-ol?
Answer: Titration using a standardized sodium hydroxide (NaOH) solution with phenolphthalein as an indicator is a foundational method for quantifying acetic acid. For precise results, replicate trials (≥3) are essential to minimize errors from measurement inaccuracies or endpoint misjudgment. Calibrate equipment (e.g., burettes) and validate results against known standards . For mixtures containing alcohols like dodec-10-en-1-ol, ensure the reaction environment (e.g., solvent polarity, temperature) does not interfere with acid-base equilibria .
Q. How can the physical properties (e.g., viscosity, solubility) of acetic acid and dodec-10-en-1-ol be systematically characterized?
Answer: Use temperature-controlled viscometers to measure dynamic viscosity (e.g., acetic acid: 1.037 mPa·s at 30°C, decreasing with temperature ). For solubility, employ phase-separation experiments in polar/non-polar solvents (e.g., water vs. hexane). Document miscibility trends and correlate with molecular structure (e.g., acetic acid’s carboxyl group vs. dodec-10-en-1-ol’s long hydrophobic chain) .
Q. What functional groups dominate the reactivity of acetic acid and dodec-10-en-1-ol, and how do they influence reaction pathways?
Answer: Acetic acid’s carboxyl (-COOH) group enables acid-base and esterification reactions, while dodec-10-en-1-ol’s hydroxyl (-OH) and terminal alkene (-CH=CH2) groups facilitate nucleophilic substitutions or oxidation. For example, esterification between the two compounds requires acid catalysis (e.g., H₂SO₄) and controlled heating to optimize yield .
Advanced Research Questions
Q. How can reaction kinetics for esterification between acetic acid and dodec-10-en-1-ol be modeled under varying catalytic conditions?
Answer: Design a time-course experiment using gas chromatography (GC) to monitor ester formation. Vary catalysts (e.g., H₂SO₄ vs. enzyme lipases) and temperatures (30–80°C). Apply the Arrhenius equation to derive activation energy and compare catalytic efficiency. Note: Alkene isomerization in dodec-10-en-1-ol may require NMR analysis to confirm structural integrity .
Q. What spectroscopic techniques resolve structural ambiguities in acetic acid-dodec-10-en-1-ol derivatives?
Answer: Use Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and alkene C-H bends (~990 cm⁻¹). For regioselectivity in alkene reactions (e.g., epoxidation), employ ¹H-NMR to analyze coupling constants (J-values) and confirm stereochemistry .
Q. How do contradictory data on acid-alcohol interactions arise, and what statistical approaches mitigate these discrepancies?
Answer: Contradictions often stem from unaccounted variables (e.g., trace water in solvents, side reactions). Apply multivariate regression to isolate influential factors (e.g., temperature, catalyst loading). Use ANOVA to validate reproducibility across experimental replicates. For example, discrepancies in ester yields may require re-evaluating reaction equilibria via Le Chatelier’s principle .
Q. What computational methods predict the thermodynamic stability of acetic acid-dodec-10-en-1-ol complexes?
Answer: Perform density functional theory (DFT) calculations to model hydrogen bonding between acetic acid’s -COOH and dodec-10-en-1-ol’s -OH. Compare Gibbs free energy (ΔG) of complexation vs. solvation. Validate with experimental calorimetry data .
Methodological Best Practices
- Data Collection: For kinetic studies, ensure timepoints align with reaction half-lives. Use triplicate samples to assess variability .
- Instrumentation Calibration: Regularly calibrate pH meters, viscometers, and spectrometers using certified reference materials (e.g., NIST standards) .
- Statistical Reporting: Include confidence intervals (95% CI) and p-values for hypothesis testing. Use tools like R or Python for robust error analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
